Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Choose this compound for its pre-organized dual 2,5-dimethyl motif on both phenyl rings – a substitution pattern absent from standard sulfonamide collections. The 4-bromo handle supports rapid Suzuki/Buchwald diversification to explore substituent effects on MRSA USA300 MICs (structurally related 4-bromo-benzenesulfonamides show PABA-insensitive antibacterial activity). The elevated LogP (~3.5–4.5) makes it ideal for LipE optimization campaigns, while the steric congestion serves as a benchmark substrate for N-arylation methodology development. Supplied with full analytical characterization; inquire for bulk quantities.

Molecular Formula C16H18BrNO2S
Molecular Weight 368.29
CAS No. 2415512-63-7
Cat. No. B2373374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide
CAS2415512-63-7
Molecular FormulaC16H18BrNO2S
Molecular Weight368.29
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
InChIInChI=1S/C16H18BrNO2S/c1-10-5-6-11(2)15(7-10)18-21(19,20)16-9-12(3)14(17)8-13(16)4/h5-9,18H,1-4H3
InChIKeyMRLNNIFUTKWJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 2415512-63-7): A Dual-Methylated N-Aryl Sulfonamide Building Block for Medicinal Chemistry and SAR Exploration


4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 2415512-63-7) is a fully substituted N-aryl benzenesulfonamide with the molecular formula C16H18BrNO2S and a molecular weight of 368.29 g/mol. The compound features a unique dual 2,5-dimethyl substitution pattern on both the sulfonamide-bearing phenyl ring and the N-phenyl ring, plus a bromine atom at the 4-position of the sulfonamide phenyl ring [1]. This structural arrangement distinguishes it from the broader sulfonamide class, which includes clinically validated antibacterial agents targeting dihydropteroate synthase (DHPS) as well as inhibitors of carbonic anhydrase, cysteine proteases, and bromodomain proteins [2]. The compound is cataloged as a research chemical for non-human use, positioned as a building block for medicinal chemistry and probe discovery programs [1].

Why Generic Substitution of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 2415512-63-7) with In-Class Analogs Fails


In the N-aryl benzenesulfonamide chemical space, minor alterations to the substitution pattern on either aromatic ring can profoundly alter target binding, selectivity, and physicochemical properties. The target compound's dual 2,5-dimethyl motif on both phenyl rings is structurally distinct from the more common mono-methyl or unsubstituted analogs [1]. In sulfonamide-based drug discovery, the presence and position of methyl groups influence both the pKa of the sulfonamide NH (modulating ionization state at physiological pH and thereby target engagement) and the compound's lipophilicity (LogP), which governs membrane permeability, metabolic stability, and off-target promiscuity [2]. Furthermore, the 4-bromo substituent is not merely a spectator group; in related 4-bromo-benzenesulfonamides, the electron-withdrawing character of bromine has been shown to be critical for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with des-bromo analogs exhibiting substantially reduced potency [3]. These interconnected structural features mean that substituting the target compound with a close analog—even one differing by a single methyl group—can lead to divergent biological outcomes.

Quantitative Differentiation Evidence for 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 2415512-63-7) Versus Closest Analogs


Molecular Weight and Steric Bulk Differentiation: Dual 2,5-Dimethyl Substitution Versus Single-Methyl and Des-Methyl Analogs

The target compound (C16H18BrNO2S, MW = 368.29 g/mol) bears 2,5-dimethyl groups on both the sulfonamide phenyl ring and the N-phenyl ring, yielding a total of four aromatic methyl substituents. This dual-methylation pattern is absent in the closest commercially available analogs. The des-dimethyl sulfonamide analog 4-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide (C14H14BrNO2S, MW = 340.24 g/mol) lacks both methyl groups on the sulfonamide ring, resulting in a lower molecular weight, reduced steric bulk, and altered electronic properties [1]. The primary sulfonamide precursor 4-bromo-2,5-dimethylbenzenesulfonamide (CAS 14207-31-9, C8H10BrNO2S, MW = 264.14 g/mol) lacks the entire N-aryl substituent . The mono-methyl analog 4-bromo-2,5-dimethyl-N-(2-methylphenyl)benzenesulfonamide (CAS 1374679-86-3, C15H16BrNO2S, MW = 354.3 g/mol) has only a single ortho-methyl on the N-phenyl ring . These structural differences translate into quantifiably distinct physicochemical property spaces, affecting LogP, solubility, and protein-binding characteristics.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Bromine-Dependent Antibacterial Activity: Class-Level Evidence from 4-Bromo-Benzenesulfonamides Against MRSA

Although no direct antibacterial data exist for the target compound itself, potent activity has been demonstrated for structurally related 4-bromo-benzenesulfonamides. In a focused library study, N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide exhibited a minimum inhibitory concentration (MIC) of 5.6 μg/cm³ against the globally predominant community-associated MRSA strain USA300 (SF8300) [1]. Critically, the same study established that antibacterial activity in this chemotype requires electron-withdrawing substituents, with the 4-bromo group being a key pharmacophoric element. The target compound retains the 4-bromo substituent on the sulfonamide phenyl ring, distinguishing it from des-bromo analogs that would be predicted to lose activity. Furthermore, these desamino-benzenesulfonamides retained activity even upon p-aminobenzoic acid (PABA) supplementation, unlike the classical sulfa drug sulfamethoxazole, whose activity was completely abolished—implying a mechanism of action distinct from canonical DHPS inhibition and therefore potentially relevant against sulfa-resistant strains such as MRSA COL [1].

Antibacterial MRSA Drug Resistance

Synthetic Utility as a Brominated Cross-Coupling Building Block Versus Non-Halogenated and Primary Sulfonamide Analogs

The 4-bromo substituent on the target compound serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This enables late-stage diversification for the generation of compound libraries. In contrast, the non-halogenated analog 2,5-dimethyl-N-phenylbenzenesulfonamide lacks this functionalization capability, and the primary sulfonamide 4-bromo-2,5-dimethylbenzenesulfonamide (CAS 14207-31-9) requires additional protection/deprotection steps for N-arylation due to the reactive primary sulfonamide NH2 group . Copper-catalyzed N-arylation of sulfonamides with aryl bromides has been demonstrated under mild conditions, including at room temperature, confirming the synthetic accessibility of this compound class [1].

Organic Synthesis Cross-Coupling Library Synthesis

Predicted Lipophilicity Differentiation: Dual 2,5-Dimethyl Pattern Increases LogP Versus Des-Methyl and Mono-Methyl Comparators

The dual 2,5-dimethyl substitution pattern on both aromatic rings of the target compound is predicted to increase lipophilicity relative to analogs bearing fewer methyl groups. Each additional aromatic methyl group contributes approximately +0.5 log units to LogP based on the aromatic methyl fragment constant (π = 0.52 for CH3 on aromatic carbon) [1]. Compared to the des-dimethyl sulfonamide analog 4-bromo-N-(2,5-dimethylphenyl)benzenesulfonamide, the target compound is predicted to exhibit a LogP increase of approximately +1.0 log units (two additional aromatic methyl groups × ~0.5). Relative to the primary sulfonamide 4-bromo-2,5-dimethylbenzenesulfonamide (which has a polar NH2 group and lacks the lipophilic N-aryl ring), the LogP difference is expected to be substantially larger, on the order of +2 to +3 log units. Elevated LogP can enhance membrane permeability but may also reduce aqueous solubility and increase metabolic liability, making this compound a useful tool for probing the lipophilicity-activity relationship in lead optimization series [2].

Physicochemical Properties Lipophilicity ADME

Recommended Research and Industrial Application Scenarios for 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 2415512-63-7)


Lead Optimization SAR Libraries Targeting Non-Classical Antibacterial Mechanisms in MRSA

Based on class-level evidence that 4-bromo-benzenesulfonamides with electron-withdrawing substituents inhibit MRSA USA300 via a PABA-insensitive mechanism distinct from classical sulfa drugs [1], the target compound can serve as a scaffold for systematic N-aryl diversification. Its pre-installed 4-bromo handle enables rapid Suzuki or Buchwald-Hartwig coupling to explore substituent effects on MIC values, while the dual 2,5-dimethyl pattern on both rings provides a unique steric and lipophilic framework not explored in the published 2013 study by Kratky et al.

Physicochemical Property Tool Compound for Lipophilic Efficiency (LipE) Profiling

The predicted elevated LogP (~3.5–4.5) of the target compound relative to des-methyl analogs [2] makes it a suitable tool for evaluating the lipophilic efficiency (LipE = pIC50 − LogP) of sulfonamide-based hit series. By comparing the target compound's potency and LipE against less lipophilic analogs, medicinal chemists can assess whether the additional methyl groups contribute positively to binding affinity or merely increase non-specific hydrophobic interactions.

Bromodomain or Epigenetic Probe Discovery Starting Point

Sulfonamide derivatives have been patented as bromodomain protein inhibitors, including BET and non-BET family members [3]. The target compound's dual-methylated N-aryl sulfonamide scaffold, combined with the bromine cross-coupling handle, provides a synthetically tractable entry point for generating focused libraries targeting bromodomain acetyl-lysine binding pockets, where the sulfonamide moiety can engage the conserved asparagine residue in the binding site.

Synthetic Methodology Development for Sterically Hindered N-Aryl Sulfonamides

The compound's dual 2,5-dimethyl substitution creates steric hindrance around both the sulfonamide sulfur and the nitrogen atom, making it a challenging but informative substrate for developing and benchmarking new N-arylation or sulfonylation methodologies [4]. Its successful synthesis confirms the viability of routes to sterically encumbered N-aryl sulfonamides, and it can serve as a model substrate for optimizing reaction conditions.

Quote Request

Request a Quote for 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.